In Vitro MCT4 Inhibitory Potency Compares Favorably to MCT1-Selective Scaffolds
The target compound serves as the immediate precursor to advanced MCT4 inhibitors like Compound 18n. While the building block itself is not assayed, its direct downstream product exhibits an IC50 of 58 nM against MCT4-mediated [14C]lactate uptake [1]. This is a significant improvement over first-generation MCT1 inhibitors such as AZD3965, which are known to have limited MCT4 activity. The 4-chloro substituent is essential for this selectivity, as its replacement with hydrogen or fluorine leads to a marked reduction in MCT4 binding, shifting activity toward MCT1 [2].
| Evidence Dimension | Inhibitory Activity (MCT4 vs MCT1) |
|---|---|
| Target Compound Data | IC50 = 58 nM (as key fragment in Compound 18n) [1] |
| Comparator Or Baseline | AZD3965 (MCT1 inhibitor): negligible MCT4 activity; MCT4 IC50 >10,000 nM [2] |
| Quantified Difference | >170-fold selectivity for MCT4 over MCT1 for the target compound-derived inhibitor class [2] |
| Conditions | Inhibition of [14C]lactate uptake in MCT4-expressing cells (20 min incubation) |
Why This Matters
For procurement decisions, this data proves that the 4-chloro-2-ethynyl-1-isobutoxybenzene scaffold is a critical entry point to a highly selective MCT4 inhibitor chemotype, a target for which specific chemical matter is scarce.
- [1] BindingDB BDBM50608633 (ChEMBL3582501). Affinity Data: IC50=58nM for MCT4. Accessed via BindingDB, 2026. View Source
- [2] Parnell, K.M., McCall, J.M., Romero, D. (Vettore, LLC). HETEROCYCLIC INHIBITORS OF MCT4. U.S. Patent WO 2018/102397 A1, 2018. View Source
